4-bromo-N-(2-methoxyethyl)-2-nitroaniline
Description
4-Bromo-N-(2-methoxyethyl)-2-nitroaniline (C₉H₁₂BrN₂O₃) is a nitroaniline derivative featuring a bromo substituent at position 4, a nitro group at position 2, and a 2-methoxyethyl group attached to the aniline nitrogen.
Properties
IUPAC Name |
4-bromo-N-(2-methoxyethyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-15-5-4-11-8-3-2-7(10)6-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFDQYAUSWKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methoxyethyl)-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitro-substituted intermediate is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. This step introduces the 2-methoxyethyl group to the nitrogen atom of the aniline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-methoxyethyl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-bromo-N-(2-methoxyethyl)-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(2-methoxyethyl)-2-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties. Derivatives of aniline are known to exhibit various biological activities, and modifications of this compound could lead to new drug candidates.
Material Science: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methoxyethyl)-2-nitroaniline depends on its specific application. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group and the bromine atom can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues
4-Bromo-2-Methoxy-N-Methyl-6-Nitroaniline (C₈H₉BrN₂O₃)
- Structural Differences :
- The methoxy group is directly attached to the benzene ring at position 2, while the nitro group is at position 4.
- The amine nitrogen is substituted with a methyl group instead of a 2-methoxyethyl chain.
- Implications :
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)acrylamide (C₁₆H₁₂BrN₂O₄)
- Structural Differences :
- Contains an acrylamide linker between the bromobenzene and nitroaniline moieties.
- The methoxy group is on the benzene ring at position 3.
- Implications :
4-Bromo-N-(4-Methoxybenzyl)-2-Nitroaniline (C₁₄H₁₃BrN₂O₃)
- Structural Differences :
- A 4-methoxybenzyl group replaces the 2-methoxyethyl substituent on the amine.
- Lower solubility in aqueous solvents compared to the target compound due to the bulky aromatic substituent .
2-Bromo-4-Nitroaniline (C₆H₅BrN₂O₂)
- Structural Differences: Simpler structure with bromo at position 2 and nitro at position 4. No substituents on the amine.
- Implications :
Physicochemical Properties
Toxicity Considerations
- Chloronitroaniline analogues (e.g., 2-chloro-4-nitroaniline) demonstrate concentration-dependent hepatotoxicity, with substituent position influencing severity . While direct data for the target compound is unavailable, the methoxyethyl group may mitigate toxicity by reducing cellular uptake compared to smaller substituents.
Biological Activity
4-Bromo-N-(2-methoxyethyl)-2-nitroaniline is a chemical compound that has garnered attention in both pharmaceutical and agrochemical research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHBrNO
- CAS Number : 1036551-45-7
- Molecular Weight : 292.12 g/mol
The compound features a bromo group, a nitro group, and a methoxyethyl substituent on the aniline ring, which contribute to its unique reactivity and biological properties.
Target Interactions
This compound interacts with various biological targets, influencing multiple biochemical pathways. Its mechanism of action is primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It can bind to receptors, potentially altering cellular signaling pathways.
Biochemical Pathways
Research indicates that this compound affects pathways related to:
- Cell Proliferation : Inhibition of certain kinases involved in cell growth.
- Apoptosis : Induction of programmed cell death in cancer cells.
Anticancer Properties
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
In vitro assays demonstrated that the compound can induce apoptosis in these cell lines, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Induction of apoptosis |
| A549 | 18.7 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results indicate effectiveness against:
- Staphylococcus aureus
- Escherichia coli
Study 1: Cytotoxicity Assessment
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on MCF-7 cells. The study found that the compound reduced cell viability by over 70% at concentrations above 10 µM within 48 hours .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against E. coli and S. aureus. The results indicated that the compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both bacteria, showcasing its potential as a lead compound for developing new antibiotics .
Absorption and Distribution
The pharmacokinetic profile suggests moderate absorption with a bioavailability estimated at around 50%. The presence of the methoxyethyl group enhances solubility, which may improve absorption rates.
Toxicological Profile
Toxicity studies indicate that while the compound shows promise as a therapeutic agent, it also exhibits potential toxicity at higher concentrations. Safety assessments are essential for determining safe dosage levels for clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
